2-[(6-chloro-2-oxo-4-propyl-2H-chromen-7-yl)oxy]-N-(2,3-dimethylcyclohexyl)acetamide
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Overview
Description
2-[(6-chloro-2-oxo-4-propyl-2H-chromen-7-yl)oxy]-N-(2,3-dimethylcyclohexyl)acetamide is a synthetic organic compound that belongs to the class of chromen derivatives. Chromen derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-chloro-2-oxo-4-propyl-2H-chromen-7-yl)oxy]-N-(2,3-dimethylcyclohexyl)acetamide typically involves the following steps:
Formation of the Chromen Core: The chromen core is synthesized through a condensation reaction between a suitable phenol derivative and an α,β-unsaturated carbonyl compound under acidic or basic conditions.
Chlorination: The chromen core is then chlorinated using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.
Alkylation: The chlorinated chromen derivative is alkylated with propyl bromide in the presence of a base such as potassium carbonate.
Acetylation: The alkylated chromen derivative is then reacted with acetic anhydride to introduce the acetamide group.
Cyclohexylation: Finally, the acetamide derivative is reacted with 2,3-dimethylcyclohexylamine to obtain the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to improve yield and purity. This can include the use of advanced catalysts, high-throughput reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(6-chloro-2-oxo-4-propyl-2H-chromen-7-yl)oxy]-N-(2,3-dimethylcyclohexyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.
Substitution: The chloro group in the chromen core can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Amines, thiols, alkoxides, polar aprotic solvents.
Major Products Formed
Oxidation: Oxo derivatives of the chromen core.
Reduction: Reduced chromen derivatives.
Substitution: Substituted chromen derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(6-chloro-2-oxo-4-propyl-2H-chromen-7-yl)oxy]-N-(2,3-dimethylcyclohexyl)acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes.
Pathways Involved: It may inhibit the production of pro-inflammatory mediators like prostaglandins, thereby exerting its anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
- 2-[(6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoic acid
- Methyl 2-[(6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoate
- Ethyl 2-[(6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoate
Uniqueness
2-[(6-chloro-2-oxo-4-propyl-2H-chromen-7-yl)oxy]-N-(2,3-dimethylcyclohexyl)acetamide is unique due to its specific substitution pattern on the chromen core and the presence of the cyclohexylacetamide moiety. This unique structure contributes to its distinct biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C22H28ClNO4 |
---|---|
Molecular Weight |
405.9 g/mol |
IUPAC Name |
2-(6-chloro-2-oxo-4-propylchromen-7-yl)oxy-N-(2,3-dimethylcyclohexyl)acetamide |
InChI |
InChI=1S/C22H28ClNO4/c1-4-6-15-9-22(26)28-19-11-20(17(23)10-16(15)19)27-12-21(25)24-18-8-5-7-13(2)14(18)3/h9-11,13-14,18H,4-8,12H2,1-3H3,(H,24,25) |
InChI Key |
XJDWDPHHRQPYNA-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=O)OC2=CC(=C(C=C12)Cl)OCC(=O)NC3CCCC(C3C)C |
Origin of Product |
United States |
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